molecular formula C7H4Cl2F3NO B6222797 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine CAS No. 110860-87-2

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine

Cat. No. B6222797
CAS RN: 110860-87-2
M. Wt: 246.01 g/mol
InChI Key: CDNOZCYMMWMLHW-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine (2C5TCEP) is a highly reactive, organofluorine compound with a wide range of applications in the field of organic synthesis. It is a key intermediate in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of a variety of fluorinated compounds, such as fluorinated alcohols, amines, and carboxylic acids.

Scientific Research Applications

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine has been used extensively in the field of organic synthesis as a reagent for the synthesis of various fluorinated compounds. It has been used in the synthesis of fluorinated alcohols, amines, and carboxylic acids. It has also been used in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it has been used in the synthesis of fluorinated polymers and other fluorinated materials.

Mechanism of Action

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine undergoes a nucleophilic substitution reaction with pyridine, with the pyridine serving as the nucleophile and the 2C5CTFE as the electrophile. The reaction proceeds via an SN2 mechanism, with the pyridine attacking the carbon atom of the 2C5CTFE and displacing the chlorine atom. This results in the formation of the this compound product.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, due to its reactivity and potential to form fluorinated compounds, it is possible that it could have an effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is a highly reactive compound and is relatively easy to synthesize in the laboratory. It is also a relatively inexpensive reagent and is readily available from chemical suppliers. However, it is a toxic compound and should be handled with care.

Future Directions

Future research should focus on the applications of 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine in the synthesis of fluorinated materials, such as polymers, pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further research should be conducted to investigate the potential biochemical and physiological effects of this compound. Finally, research should be conducted to explore the possibility of using this compound as a catalyst for the synthesis of fluorinated compounds.

Synthesis Methods

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is synthesized via the reaction of 2-Chloro-5-chloro-1,1,2-trifluoroethanol (2C5CTFE) with pyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, with the pyridine serving as the nucleophile and the 2C5CTFE as the electrophile. The reaction is typically carried out at temperatures of 40-50°C and is complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine involves the reaction of 2-chloro-5-hydroxypyridine with 2-chloro-1,1,2-trifluoroethanol in the presence of a dehydrating agent.", "Starting Materials": [ "2-chloro-5-hydroxypyridine", "2-chloro-1,1,2-trifluoroethanol", "Dehydrating agent (such as thionyl chloride or phosphorus oxychloride)" ], "Reaction": [ "2-chloro-5-hydroxypyridine is reacted with thionyl chloride or phosphorus oxychloride to form 2-chloro-5-chloropyridine.", "2-chloro-5-chloropyridine is then reacted with 2-chloro-1,1,2-trifluoroethanol in the presence of a dehydrating agent to form 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine." ] }

CAS RN

110860-87-2

Molecular Formula

C7H4Cl2F3NO

Molecular Weight

246.01 g/mol

IUPAC Name

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H4Cl2F3NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H

InChI Key

CDNOZCYMMWMLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(C(F)Cl)(F)F)Cl

Purity

95

Origin of Product

United States

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